

Unveiling the Molecular Architecture of Iforrestine: A Technical Guide

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Compound of Interest

Compound Name: *Iforrestine*

Cat. No.: *B15417809*

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MURDOCH, Western Australia – A comprehensive technical guide detailing the chemical structure, properties, and analytical methodologies for (+)-**Iforrestine**, a potent nephrotoxin isolated from the native Australian plant *Isotropis forrestii*, has been compiled for researchers, scientists, and professionals in drug development. This document consolidates available data to facilitate further investigation into its toxicological profile and potential pharmacological applications.

Iforrestine, a complex heterocyclic alkaloid, has been identified as the causative agent behind the acute renal proximal tubular necrosis observed in livestock that ingest *Isotropis forrestii*.^[1] The definitive elucidation of its intricate molecular structure was achieved through single-crystal X-ray diffraction analysis.

Chemical Structure and Properties

The chemical identity of (+)-**Iforrestine** has been established through rigorous spectroscopic and crystallographic studies.

Table 1: Chemical Identifiers and Properties of **Iforrestine**

Identifier	Value	Source
IUPAC Name	[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25R)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0 ^{1,20} .0 ^{3,23} .0 ^{7,12}]pentacosa-7(12),8,10-trien-18-yl] benzoate	PubChem
Molecular Formula	C ₄₃ H ₄₉ NO ₁₈	PubChem
Molecular Weight	867.8 g/mol	PubChem
SMILES String	<chem>CC1=C(C2=C(C=C1)N3C(=O)C(C(C(C3=O)OC(=O)C)OC(=O)C)C(C(C4(C(C(C(O2)C)OC(=O)C5=CC=CC=C5)OC(=O)C)COC(=O)C)OC(=O)C)(C)O)C)C</chem>	PubChem
Appearance	Orthorhombic crystals	[1]

Note: The IUPAC name and SMILES string are based on the compound "Forrestine" (PubChem CID: 44583880), which is presumed to be identical to (+)-**Iforrestine** based on available literature.

Experimental Protocols

The isolation and structural characterization of **Iforrestine** involved a multi-step process, as outlined in the primary literature.

Isolation of (+)-**Iforrestine** from *Isotropis forrestii***

A detailed protocol for the extraction and purification of **Iforrestine** from the dried plant material is crucial for obtaining the natural product for further studies. The general workflow is as follows:

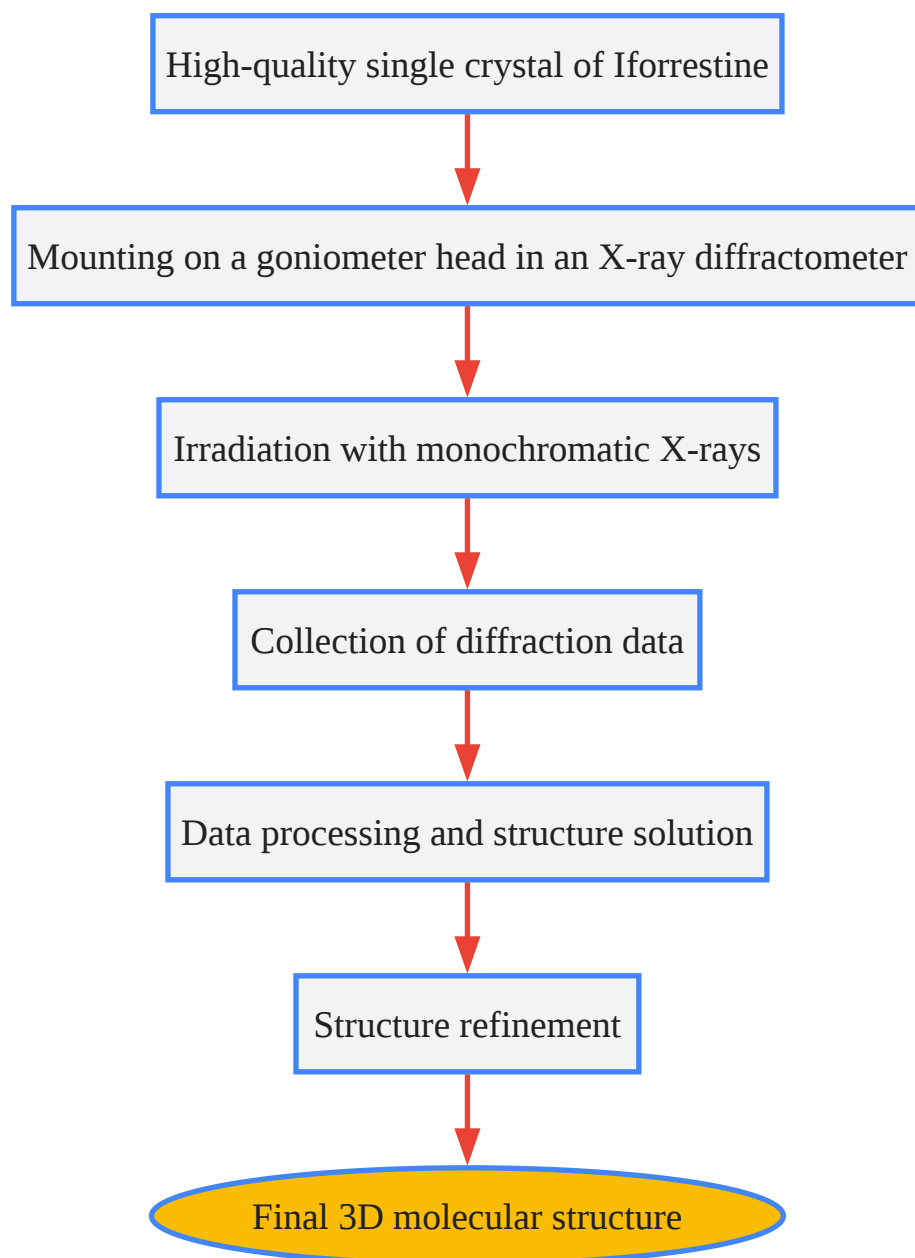


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Caption: General workflow for the isolation of (+)-**Iforrestine**.

Structure Elucidation by X-ray Crystallography

The three-dimensional arrangement of atoms in **Iforrestine** was unequivocally determined using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and stereochemistry.



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Caption: Key steps in the structure elucidation of **Iforrestine** by X-ray crystallography.

Biological Activity and Signaling Pathways

The primary reported biological effect of **Iforrestine** is its nephrotoxicity, specifically targeting the proximal tubules of the kidneys.[1] The precise molecular mechanism and the signaling pathways involved in this toxicity are not yet fully elucidated and represent a critical area for future research.

Table 2: Spectroscopic Data for **Iforrestine**

Spectroscopic Technique	Key Observations (as reported in the literature)	Reference
^1H NMR	Data consistent with the proposed structure.	[1]
^{13}C NMR	Data consistent with the proposed structure.	[1]
Mass Spectrometry	Molecular ion peak corresponding to the molecular formula.	[1]
Infrared (IR) Spectroscopy	Characteristic absorption bands for functional groups present.	[1]

Note: Specific peak assignments and detailed spectra are available in the original publication by Colegate et al., 1989.

Further research is warranted to explore the full toxicological and potential therapeutic profile of this complex natural product. The detailed structural and methodological information provided in this guide is intended to serve as a foundational resource for such endeavors.

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References

- 1. connectsci.au [connectsci.au]
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